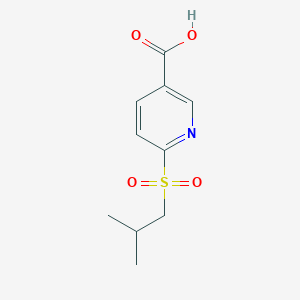

6-(Isobutylsulfonyl)nicotinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a fundamental class of heterocyclic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The three isomers of monocarboxylic pyridine—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—form the basis for a vast number of biologically active molecules. These structures are recognized for their ability to interact with a variety of biological targets, a property attributed in part to the nitrogen atom in the pyridine ring which can act as a hydrogen bond acceptor and participate in metal coordination. scbt.com

The versatility of the pyridine carboxylic acid scaffold allows for extensive chemical modification. Researchers can introduce a wide range of functional groups at different positions on the pyridine ring to modulate the molecule's physicochemical properties, such as its acidity, lipophilicity, and steric profile. These modifications can profoundly influence the compound's biological activity, leading to the development of agents with applications in diverse therapeutic areas. The introduction of a sulfonyl group, as seen in 6-(isobutylsulfonyl)nicotinic acid, is a strategic modification aimed at exploring new regions of chemical space and potentially new biological activities.

Historical Perspective of Related Nicotinic Acid Derivatives in Research

Nicotinic acid, first prepared in 1867 through the oxidation of nicotine, has a rich history in scientific research. researchgate.net Its role as a vitamin (vitamin B3) was established in the 1930s following the discovery of its ability to cure pellagra, a deficiency disease. researchgate.net In the mid-20th century, researchers discovered that nicotinic acid, at pharmacological doses, could favorably alter blood lipid profiles, a finding that established it as a therapeutic agent for dyslipidemia. nih.gov

This discovery spurred the development of a multitude of nicotinic acid derivatives. Early research focused on creating prodrugs and modified-release formulations to mitigate the common side effect of flushing associated with high doses of nicotinic acid. Over time, the focus expanded to include the synthesis of novel derivatives with the aim of enhancing its lipid-lowering efficacy and exploring other potential therapeutic applications. These investigations have led to the discovery of nicotinic acid derivatives with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The continuous exploration of nicotinic acid's chemical space reflects its enduring importance as a privileged scaffold in medicinal chemistry.

Rationale for Investigating this compound

The specific rationale for the investigation of this compound and related sulfonyl derivatives of nicotinic acid is rooted in the search for potent and selective inhibitors of the enzyme kynurenine 3-monooxygenase (KMO). KMO is a key enzyme in the kynurenine pathway, the primary metabolic route for the degradation of the amino acid tryptophan. nih.gov

The kynurenine pathway produces several neuroactive metabolites. Inhibition of KMO is a therapeutic strategy of significant interest because it can decrease the production of potentially neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, while simultaneously increasing the levels of the neuroprotective metabolite, kynurenic acid. nih.gov An imbalance in this pathway has been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.

The structure of this compound, combining a nicotinic acid core with a sulfonyl substituent, is designed to interact with the active site of the KMO enzyme. The nicotinic acid portion can be considered a bioisostere of the endogenous substrate, L-kynurenine, while the sulfonyl group can engage in specific interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibition.

Detailed Research Findings

While specific experimental data for the synthesis and biological activity of this compound is not widely available in public literature, the investigation of structurally related compounds provides valuable insights into the structure-activity relationships (SAR) of KMO inhibitors based on the nicotinic acid scaffold.

Research in this area typically involves the synthesis of a series of analogs where the nature and position of the substituents on the pyridine ring are systematically varied. For instance, different alkyl or aryl groups might be attached to the sulfonyl moiety to probe the steric and electronic requirements of the KMO active site. The resulting compounds are then tested for their ability to inhibit KMO in biochemical assays.

The table below presents hypothetical data for a series of 6-(alkanesulfonyl)nicotinic acid derivatives to illustrate the type of structure-activity relationship data that is generated in such research. This data is representative of the approach used to optimize the potency of KMO inhibitors.

| Compound | R Group (at position 6) | KMO Inhibition (IC50, nM) |

|---|---|---|

| 1 | -SO2CH3 | 500 |

| 2 | -SO2CH2CH3 | 350 |

| 3 | -SO2CH(CH3)2 | 150 |

| 4 (this compound) | -SO2CH2CH(CH3)2 | 80 |

| 5 | -SO2-phenyl | 25 |

This table contains hypothetical data for illustrative purposes.

The hypothetical data in the table suggests that increasing the size and complexity of the alkyl group on the sulfonyl moiety can lead to improved inhibitory activity against KMO. The isobutyl group in this compound appears to offer a favorable interaction within the enzyme's active site compared to smaller alkyl groups. The significantly higher potency of the phenylsulfonyl derivative suggests that an aromatic ring in this position may engage in additional beneficial interactions, such as pi-stacking. This type of SAR data is crucial for the rational design of more potent and selective KMO inhibitors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

6-(2-methylpropylsulfonyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)6-16(14,15)9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |

InChI Key |

JZTYTOGUVQXGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Isobutylsulfonyl Nicotinic Acid

Established Synthetic Pathways for 6-(Isobutylsulfonyl)nicotinic Acid

The creation of this compound typically involves a multi-step process that begins with simpler, more readily available chemical precursors. These established methods are designed to build the molecule piece by piece, ensuring that each part of the structure is correctly assembled.

Precursor Synthesis and Functionalization Strategies

The journey to synthesizing this compound often starts with a class of compounds known as pyridine (B92270) carboxylic acids. google.com One common precursor is 6-chloronicotinic acid. chemicalbook.com This compound can be prepared through various methods, including the oxidation of 2-chloro-5-methylpyridine (B98176). google.com In one method, 2-chloro-5-methylpyridine is oxidized using oxygen in the presence of a cobalt acetate (B1210297) catalyst and chlorobenzene (B131634) as a solvent. google.com The reaction is typically heated to between 60 and 120 degrees Celsius for several hours. google.com Another approach to synthesizing 6-chloronicotinic acid involves the chlorination of 6-hydroxynicotinic acid. google.comorgsyn.org

Once the 6-chloronicotinic acid precursor is obtained, the next step involves introducing the isobutylthio group. This is generally achieved through a nucleophilic substitution reaction where the chlorine atom on the pyridine ring is replaced by an isobutylthiol group. This reaction creates the thioether, 6-(isobutylthio)nicotinic acid. The formation of such carbon-sulfur bonds is a common and crucial step in pharmaceutical chemistry. acsgcipr.org

The final key step in the established pathway is the oxidation of the thioether to the corresponding sulfone. nih.gov This transformation is critical as it changes the properties of the sulfur-containing group, making it a sulfonyl group. This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice due to its effectiveness. google.com The thioether is converted first to a sulfoxide (B87167) and then further oxidized to the sulfone, this compound. nih.gov

Table 1: Key Reactions in the Established Synthesis of this compound

| Reaction Step | Starting Material | Reagents/Conditions | Product |

| Precursor Synthesis | 2-chloro-5-methylpyridine | O₂, Cobalt Acetate, Chlorobenzene, 60-120°C | 6-Chloronicotinic acid |

| Thioether Formation | 6-Chloronicotinic acid | Isobutylthiol | 6-(Isobutylthio)nicotinic acid |

| Oxidation | 6-(Isobutylthio)nicotinic acid | Hydrogen Peroxide | This compound |

Reaction Condition Optimization for Enhanced Yield and Purity

To make the synthesis of this compound more efficient, researchers focus on optimizing the conditions of each reaction step. This involves adjusting factors like temperature, reaction time, and the amounts of reactants and catalysts used to maximize the amount of pure product obtained.

For the initial synthesis of the 6-chloronicotinic acid precursor, a patented method describes the oxidation of 2-chloro-5-methylpyridine using oxygen with a cobalt acetate catalyst. google.com The process involves controlling the oxygen flow rate and reaction temperature to achieve a good yield of the crude product. google.com The crude product can then be purified by recrystallization from a solvent like methanol (B129727) to achieve a purity of over 99.5%. google.com

Novel Synthetic Approaches for this compound

As the field of chemistry advances, new and improved methods for synthesizing chemical compounds are constantly being developed. These novel approaches often focus on being more environmentally friendly, using less energy, and producing less waste.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing pyridine carboxylic acids like this compound, this involves several strategies. nih.govresearchgate.net

One key principle is the use of safer solvents and reagents. For example, moving away from hazardous solvents like chlorobenzene to more environmentally benign alternatives is a goal. google.com The use of hydrogen peroxide as an oxidizing agent is a prime example of a green reagent, as its only byproduct is water. google.com

Another green chemistry approach is the use of catalysts to make reactions more efficient. Catalysts allow reactions to occur under milder conditions, such as lower temperatures and pressures, which saves energy. researchgate.net They also can improve the selectivity of a reaction, meaning more of the desired product is formed and less waste is generated. nih.gov For instance, the development of reusable catalysts for the oxidation of pyridines is an active area of research. rsc.org

Biocatalysis, which uses enzymes to carry out chemical reactions, is also a powerful green chemistry tool. frontiersin.orgnih.gov Enzymes can be highly selective and operate under very mild conditions. nih.gov For the synthesis of nicotinic acid derivatives, enzymatic processes have been explored and offer a promising alternative to traditional chemical methods. frontiersin.orgnih.gov

Catalyst Development for Specific Transformations

The development of new and improved catalysts is a major focus in modern organic synthesis. For the key transformations in the synthesis of this compound, specific types of catalysts are being investigated.

For the oxidation of the pyridine ring or its side chains, various catalytic systems have been developed. These often involve transition metals like vanadium, molybdenum, or iron. google.comnih.govnih.gov For example, vanadium oxide-based catalysts have been used for the gas-phase oxidation of picolines to pyridine carboxylic acids. google.comnih.gov Researchers are also exploring the use of polyoxometalates, which are large, complex metal-oxygen clusters, as catalysts for pyridine oxidation under mild, room-temperature conditions. rsc.org

In the crucial step of oxidizing the thioether to the sulfone, organocatalysts are emerging as a green alternative to metal-based catalysts. researchgate.net These are small organic molecules that can catalyze reactions, avoiding the potential toxicity and environmental concerns associated with heavy metals. Peptide-based catalysts have shown promise in the asymmetric oxidation of similar sulfur-containing compounds. nih.gov

Table 2: Examples of Catalysts in Pyridine and Thioether Chemistry

| Reaction Type | Catalyst Type | Example |

| Pyridine Oxidation | Transition Metal Oxide | Vanadium Oxide (V₂O₅) on a support google.comnih.gov |

| Pyridine Oxidation | Polyoxometalate | Keplerate {Mo₁₃₂} rsc.org |

| Thioether Sulfoxidation | Organocatalyst | Aspartic acid-containing peptides nih.gov |

| Thioether Sulfoxidation | Iron Complex | [Fe(PBI)₂(4R-Py)(OIPh)]³⁺ nih.gov |

Derivatization Strategies of the this compound Scaffold

Once this compound is synthesized, it can be used as a starting point to create a wide variety of other molecules. This process is known as derivatization, where different chemical groups are attached to the core structure to modify its properties. The nicotinic acid scaffold is a common feature in many biologically active compounds, including those used in agriculture and medicine. mdpi.com

The carboxylic acid group is a particularly versatile handle for derivatization. It can be readily converted into other functional groups, such as esters, amides, and acid chlorides. For example, reacting this compound with an alcohol in the presence of an acid catalyst would produce the corresponding ester.

Similarly, the carboxylic acid can be converted to an acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is a highly reactive intermediate that can then be easily reacted with amines to form amides. This amide-forming reaction is one of the most common ways to create new derivatives of carboxylic acids and is widely used in the synthesis of new drug candidates. nih.gov For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to have fungicidal activity. mdpi.com

The pyridine ring itself can also be a site for further chemical modification, although this is often more complex. The isobutylsulfonyl group is generally stable and remains as a key part of the final derivative's structure. These derivatization strategies allow chemists to create libraries of related compounds that can be tested for various applications.

Structural Modification at the Isobutylsulfonyl Moiety

The isobutylsulfonyl moiety of this compound presents several opportunities for structural modification, which can be instrumental in fine-tuning the compound's physicochemical and biological properties. These modifications can be broadly categorized into alterations of the alkyl chain and transformations of the sulfonyl group itself.

One potential avenue for modification involves the variation of the alkyl group attached to the sulfonyl moiety. While the parent compound contains an isobutyl group, analogues with different alkyl chains (e.g., methyl, ethyl, propyl, or more complex branched or cyclic alkyl groups) could be synthesized. This would likely be achieved by utilizing different sodium alkylsulfinates in the initial nucleophilic aromatic substitution reaction with a 6-halonicotinic acid derivative. The purpose of such modifications is often to explore the impact of steric bulk and lipophilicity on the compound's interactions with biological targets.

Another key transformation of the isobutylsulfonyl group is its potential for further chemical reactions. The sulfonyl group itself is generally stable; however, the adjacent isobutyl chain can be a site for functionalization. For instance, selective halogenation of the isobutyl group could introduce reactive handles for subsequent coupling reactions. Furthermore, oxidation of the isobutyl group, while potentially challenging without affecting the pyridine ring, could lead to the introduction of hydroxyl or carbonyl functionalities.

Reductive desulfonylation is a chemical reaction that leads to the removal of a sulfonyl group. wikipedia.org This process can be useful in synthetic pathways where the sulfonyl group is used as an activating or directing group and is no longer needed in the final product.

The following table summarizes potential modifications at the isobutylsulfonyl moiety:

| Modification Type | Example Reagents/Conditions | Potential Outcome |

| Alkyl Chain Variation | Different sodium alkylsulfinates (e.g., sodium methylsulfinate, sodium cyclopropylsulfinate) | Exploration of steric and lipophilic effects |

| Isobutyl Chain Functionalization | N-Bromosuccinimide (NBS) for bromination | Introduction of a reactive handle for further synthesis |

| Reductive Desulfonylation | Samarium(II) iodide or other reducing agents | Removal of the sulfonyl group, potentially for SAR baseline |

Modifications of the Nicotinic Acid Core

The nicotinic acid core of this compound offers a rich platform for chemical derivatization. The primary sites for modification are the carboxylic acid group and the pyridine ring itself.

The carboxylic acid at the 3-position is a versatile functional group that can undergo a variety of standard transformations. Esterification, for example with various alcohols under acidic conditions, can be used to modulate the compound's polarity and pharmacokinetic profile. scholarsresearchlibrary.com Amide coupling reactions with a wide range of primary and secondary amines, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (HOBt), can lead to a diverse library of amide derivatives. nih.gov Such modifications are a cornerstone of medicinal chemistry for exploring hydrogen bonding interactions with biological targets. nih.gov

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 3-hydroxymethyl-6-(isobutylsulfonyl)pyridine. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) in the presence of a suitable solvent system, often following an initial esterification of the nicotinic acid. scholarsresearchlibrary.com The resulting alcohol can serve as a precursor for further functionalization, such as ether formation or oxidation to an aldehyde.

The pyridine ring itself can also be a target for modification, although this is often more challenging due to the presence of the deactivating sulfonyl and carboxyl groups. Potential reactions could include N-oxidation of the pyridine nitrogen, which can alter the electronic properties of the ring and its metabolic stability. wikipedia.org

A summary of potential modifications to the nicotinic acid core is presented in the table below:

| Modification Site | Reaction Type | Example Reagents/Conditions | Resulting Functional Group |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl Ester |

| Carboxylic Acid | Amide Coupling | Amine, EDC, HOBt | Amide |

| Carboxylic Acid | Reduction | NaBH₄/Methanol (after esterification) | Primary Alcohol |

| Pyridine Ring | N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | N-Oxide |

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for establishing structure-activity relationships (SAR), which correlate specific structural features with biological activity. SAR studies guide the optimization of lead compounds in drug discovery.

A primary strategy for generating analogues involves varying the substituent at the 6-position of the nicotinic acid scaffold. While this article focuses on the isobutylsulfonyl group, the synthesis of analogues with different functionalities at this position can provide valuable SAR data. For instance, starting from a common intermediate like 6-chloronicotinic acid, a variety of substituents can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.

The table below outlines the synthesis of various 6-substituted nicotinic acid analogues for SAR studies:

| 6-Substituent Type | Synthetic Method | Key Reagents | Rationale for SAR |

| Alkyl/Aryl Sulfones | Nucleophilic Aromatic Substitution | Sodium alkyl/arylsulfinates | Investigate the effect of the sulfone's steric and electronic properties |

| Amines | Nucleophilic Aromatic Substitution | Various primary/secondary amines | Explore hydrogen bond donor/acceptor interactions |

| Alkoxy/Aryloxy | Nucleophilic Aromatic Substitution | Sodium alkoxides/phenoxides | Modulate lipophilicity and hydrogen bonding capacity |

| Alkyl/Aryl | Suzuki Cross-Coupling | Alkyl/arylboronic acids, Palladium catalyst | Explore the impact of non-polar, sterically diverse groups |

By systematically synthesizing and evaluating these analogues, researchers can determine the optimal size, shape, and electronic properties of the substituent at the 6-position for a desired biological activity. For example, studies on other nicotinic acid derivatives have shown that modifications to substituents can significantly impact their vasorelaxation and antioxidant properties. mdpi.comnih.gov Although direct SAR data for this compound is not available, the principles of analogue-based drug design provide a clear framework for its future investigation.

Preclinical Research Data Unavailable for this compound

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no specific preclinical research data for the chemical compound This compound . As a result, an article detailing its in vitro pharmacological profile according to the requested outline cannot be generated.

While a significant body of research exists for the parent compound, nicotinic acid , and its other derivatives, it is scientifically unsound to extrapolate these findings to this compound. The presence of a bulky isobutylsulfonyl group at the 6-position of the nicotinic acid core would substantially alter the compound's chemical and physical properties, including its size, shape, and electron distribution. These changes are expected to lead to a unique pharmacological profile that could differ significantly from that of nicotinic acid.

Therefore, any attempt to create the requested article would involve speculation and could not be supported by factual, scientific evidence. The following sections, which were requested for the article, remain unaddressed due to the absence of specific data:

Preclinical Biological and Pharmacological Investigations of 6 Isobutylsulfonyl Nicotinic Acid

In Vitro Pharmacological Profiling

Antimicrobial Activity Evaluation

Without dedicated preclinical studies on 6-(Isobutylsulfonyl)nicotinic acid, no information can be provided on its biological and pharmacological effects.

Antiproliferative Activity in Cell Lines

No data is available on the effects of this compound on the proliferation of any cancer cell lines.

In Vivo Studies in Non-Human Animal Models

There is no available information from studies conducted in non-human animal models for this compound.

No studies were found that describe the general pharmacodynamic responses to this compound in any model organism.

No efficacy studies of this compound in any disease-relevant animal models have been published in the available literature.

There is no available data on the target engagement of this compound in animal tissues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Isobutylsulfonyl Nicotinic Acid Analogs

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of 6-(isobutylsulfonyl)nicotinic acid analogs is determined by the presence and spatial arrangement of key pharmacophores and structural motifs. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For nicotinic acid derivatives, several key features have been identified as crucial for their biological effects. ontosight.aichemistryjournal.net

The primary pharmacophore for many nicotinic acid analogs is the carboxylic acid group attached to the pyridine (B92270) ring. nih.gov This acidic moiety is often essential for binding to receptors, such as the G-protein coupled receptor GPR109A (also known as HCA2), which mediates some of the effects of nicotinic acid. nih.govnih.gov The carboxylate group can form ionic bonds or hydrogen bonds with specific amino acid residues in the receptor's binding pocket, anchoring the ligand in place. nih.gov

The sulfonyl group (–SO2–) in this compound is a significant contributor to its biological profile. Sulfonamides, which contain a similar functional group, are a well-established class of compounds with diverse pharmacological activities. researchgate.net The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, influencing the molecule's solubility, and its ability to bind to target proteins. nih.gov

Table 4.1.1: Key Pharmacophoric Features of Nicotinic Acid Analogs

| Pharmacophore/Structural Motif | Type of Interaction | Significance for Biological Activity |

| Carboxylic Acid | Ionic bonding, Hydrogen bonding | Essential for anchoring the ligand to the receptor binding site. nih.gov |

| Pyridine Ring | π-π stacking, Hydrogen bonding | Contributes to the electronic properties and provides additional binding interactions. nih.gov |

| Sulfonyl Group | Hydrogen bond acceptor, Dipole-dipole interactions | Influences solubility and binding to target proteins. nih.gov |

| Isobutyl Group | Hydrophobic interactions | Interacts with hydrophobic pockets in the target, affecting potency and selectivity. |

Impact of Isobutylsulfonyl Moiety Modifications on Activity

Modifications to the isobutylsulfonyl moiety of this compound can have a profound impact on the biological activity of the resulting analogs. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, which in turn affect its binding to the target receptor or enzyme, as well as its pharmacokinetic profile.

Studies on related sulfonamide derivatives have shown that the nature of the alkyl or aryl group attached to the sulfonyl group can significantly influence biological activity. researchgate.net For instance, the lipophilicity of this substituent can affect protein binding. researchgate.net

One area of modification is the length and branching of the alkyl chain . Increasing or decreasing the length of the alkyl chain from the isobutyl group can affect how well the molecule fits into a hydrophobic binding pocket of a target protein. Elongating the chain could lead to increased van der Waals interactions and potentially higher potency, but only up to a certain point, after which steric hindrance may reduce activity. nih.gov Branching of the alkyl chain, as seen with the isobutyl group, can also influence the molecule's conformation and its fit within the binding site.

Another potential modification is the replacement of the isobutyl group with other functional groups . Substituting the isobutyl group with an aromatic ring, for example, could introduce the possibility of π-π stacking interactions with the target protein, potentially leading to a different pharmacological profile. The introduction of polar functional groups onto the alkyl chain could alter the compound's solubility and its ability to form hydrogen bonds.

The sulfonyl group itself is a key interaction point . While the sulfone in this compound is generally stable, its replacement with a sulfoxide (B87167) or a sulfide (B99878) would significantly alter the geometry and electronic nature of this part of the molecule, likely impacting its biological activity.

Table 4.2.1: Predicted Effects of Isobutylsulfonyl Moiety Modifications

| Modification | Potential Impact on Physicochemical Properties | Predicted Effect on Biological Activity |

| Alkyl chain elongation | Increased lipophilicity and size | May increase potency up to an optimal length, then decrease due to steric clash. nih.gov |

| Introduction of branching | Altered molecular shape and conformation | Could enhance binding by providing a better fit to the receptor pocket. |

| Replacement with an aryl group | Introduction of aromaticity, potential for π-π stacking | May lead to a different binding mode and altered selectivity. |

| Introduction of polar groups | Increased polarity and hydrogen bonding potential | Could improve aqueous solubility and introduce new interactions with the target. |

| Alteration of the sulfur oxidation state (e.g., sulfoxide) | Changes in geometry and electronic properties | Likely to significantly alter binding affinity and biological activity. |

Influence of Nicotinic Acid Core Substitutions on Biological Effects

The position, size, and electronic nature of substituents on the pyridine ring can have a dramatic effect on biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and the electron density of the pyridine nitrogen, which can in turn affect binding to the target. nih.gov

Substitutions at different positions on the pyridine ring (positions 2, 4, and 5) can lead to analogs with distinct pharmacological profiles. A substituent at a position adjacent to the carboxylic acid (position 2 or 4) might sterically hinder its interaction with the receptor, while a substituent at position 5 might be able to explore a different region of the binding pocket. Studies on other nicotinic acid derivatives have shown that even small changes in substituent position can lead to significant differences in activity. portlandpress.com

The nature of the substituent is also crucial. The introduction of a halogen, such as fluorine, can increase metabolic stability and alter the electronic character of the ring. portlandpress.com A hydroxyl or amino group can introduce new hydrogen bonding opportunities. nih.gov A bulky alkyl or aryl group can provide additional hydrophobic interactions.

Furthermore, modification of the carboxylic acid group itself can have a profound impact. Esterification or amidation of the carboxylic acid would neutralize its negative charge at physiological pH, which could abolish its ability to form key ionic interactions with the receptor. However, such modifications could also increase the compound's cell permeability, making it a prodrug that is converted to the active carboxylic acid in vivo. wikipedia.org

Table 4.3.1: Predicted Effects of Nicotinic Acid Core Substitutions

| Modification | Position of Substitution | Potential Impact on Biological Activity |

| Halogen (e.g., -F, -Cl) | 2, 4, or 5 | Can modulate electronic properties and metabolic stability. portlandpress.com |

| Hydroxyl (-OH) | 2, 4, or 5 | Introduces a hydrogen bond donor/acceptor, potentially increasing affinity. |

| Amino (-NH2) | 2, 4, or 5 | Can act as a hydrogen bond donor and alter the basicity of the molecule. nih.gov |

| Alkyl (e.g., -CH3) | 2, 4, or 5 | Can provide hydrophobic interactions and influence conformation. nih.gov |

| Esterification of Carboxylic Acid | 3 | Neutralizes charge, may act as a prodrug with increased cell permeability. |

| Amidation of Carboxylic Acid | 3 | Neutralizes charge, introduces a hydrogen bond donor/acceptor. |

Elucidation of Structural Requirements for Receptor or Enzyme Binding

Understanding the structural requirements for the binding of this compound analogs to their biological targets, such as receptors or enzymes, is the ultimate goal of SAR and SPR studies. This knowledge allows for the rational design of more potent and selective ligands.

For nicotinic acid and its derivatives that target the GPR109A receptor, mutagenesis studies and molecular modeling have provided significant insights into the binding pocket. nih.gov These studies have identified key amino acid residues that are critical for ligand recognition and binding. For instance, an arginine residue in a transmembrane domain often forms a crucial ionic interaction with the carboxylate group of the ligand. nih.gov

The binding of this compound analogs to a target protein would likely involve a combination of interactions:

Ionic and Hydrogen Bonding: The carboxylate group of the nicotinic acid core is expected to form a salt bridge or strong hydrogen bonds with a positively charged amino acid residue (e.g., arginine or lysine) in the binding site. nih.gov The sulfonyl group can also act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The isobutyl group is likely to be accommodated in a hydrophobic pocket of the protein, formed by nonpolar amino acid residues such as leucine (B10760876), isoleucine, or valine. The extent and nature of this interaction would be sensitive to the size and shape of the alkyl group.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

Table 4.4.1: Postulated Interactions of this compound with a Target Protein

| Molecular Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxylic Acid | Arginine, Lysine, Serine | Ionic bond, Hydrogen bond nih.gov |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, Cation-π interaction nih.gov |

| Sulfonyl Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond nih.gov |

| Isobutyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic (van der Waals) interactions |

Metabolic Investigations of 6 Isobutylsulfonyl Nicotinic Acid in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification

No studies were identified that specifically investigated the in vitro metabolic profile of 6-(isobutylsulfonyl)nicotinic acid.

Hepatic Microsomal Stability Studies (Non-Human)

There is no published data on the in vitro metabolic stability of this compound in non-human hepatic microsomes. Such studies would typically involve incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse, dog, or monkey) to determine its rate of metabolism and intrinsic clearance. Without these studies, the half-life of the compound in these in vitro systems remains unknown.

Identification of Major Metabolites via Mass Spectrometry

No information is available regarding the major metabolites of this compound identified through mass spectrometry or any other analytical technique. While mass spectrometry is a standard method for identifying drug metabolites nih.govnih.gov, no such analysis has been published for this specific compound. Potential metabolic pathways could include oxidation of the isobutyl group or other modifications, but this is purely speculative without experimental evidence.

In Vivo Metabolic Fate in Animal Models

There is a lack of in vivo studies describing the metabolic fate of this compound in any animal models.

Excretion Profiles of the Compound and its Metabolites (Non-Human)

No studies have been published detailing the excretion profiles of this compound or its potential metabolites in non-human subjects. For the related compound, nicotinic acid, studies in rats have shown that it is excreted in the urine both unchanged and as various metabolites. nih.gov However, the excretion pattern of this compound is expected to differ due to the sulfonyl group.

Tissue Distribution and Accumulation in Animal Models

There is no available data on the tissue distribution and potential accumulation of this compound in animal models. Studies on nicotinic acid have shown its distribution in various tissues nih.govnih.gov, but these findings cannot be extrapolated to this compound due to the significant structural differences.

Enzyme Systems Involved in Metabolism (Non-Human)

The specific enzyme systems responsible for the metabolism of this compound have not been identified. The metabolism of nicotinic acid involves several enzymatic pathways. nih.govnih.gov Given the structure of this compound, it is plausible that cytochrome P450 enzymes could be involved in the potential oxidation of the isobutyl side chain, but this has not been experimentally verified.

Advanced Analytical Methodologies for 6 Isobutylsulfonyl Nicotinic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 6-(Isobutylsulfonyl)nicotinic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means for separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve desired separation efficiency, resolution, and analysis time.

A typical HPLC method development strategy would begin with the selection of a suitable stationary phase. Given the acidic nature of the nicotinic acid moiety and the nonpolar isobutylsulfonyl group, a reversed-phase column, such as a C18 or C8, would likely be the initial choice. The mobile phase composition, a critical factor in retention and selectivity, would be systematically varied. A common starting point would be a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be carefully controlled, likely kept acidic to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the reversed-phase column.

Method validation would be performed in accordance with ICH guidelines to ensure the method is fit for its intended purpose. This would involve assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | Optimized gradient from low to high organic modifier concentration |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 260 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Method Development

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step would be necessary to convert it into a more volatile form suitable for GC analysis. A common derivatization agent for carboxylic acids is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which would convert the acidic proton into a less polar trimethylsilyl (B98337) group.

The development of a GC method would focus on optimizing the temperature program of the GC oven to ensure adequate separation from any impurities or byproducts of the derivatization reaction. The choice of the capillary column is also critical, with a mid-polarity column often providing good selectivity for a range of derivatized compounds.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is an indispensable tool in chemical analysis, providing highly sensitive and specific detection. When coupled with chromatographic techniques, it offers unparalleled analytical capabilities.

LC-MS/MS for Sensitive Detection in Biological Matrices

For the quantitative analysis of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In LC-MS/MS method development, the compound would first be ionized, likely using electrospray ionization (ESI) in either positive or negative ion mode. The protonated or deprotonated molecule would then be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions would be monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and allows for quantification at very low concentrations. A stable isotope-labeled internal standard of this compound would ideally be used to ensure the highest accuracy and precision.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the parent compound |

| Product Ions (Q3) | Specific fragment ions |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Internal Standard | Stable isotope-labeled this compound |

GC-MS for Volatile or Derivatized Forms

Following the derivatization of this compound for GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for both qualitative and quantitative purposes. The mass spectrometer provides definitive identification of the derivatized compound based on its characteristic mass spectrum, which serves as a chemical fingerprint. For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the derivatized analyte are monitored, providing enhanced sensitivity and selectivity compared to full scan mode.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful tool for de novo structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would provide detailed information about the number and connectivity of the protons in the molecule. The ¹³C NMR spectrum would complement this by showing the number and types of carbon atoms present.

Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches), the sulfonyl group (S=O stretches), and the aromatic pyridine (B92270) ring would be expected in the IR spectrum, providing rapid confirmation of the compound's key structural features.

The purity of a synthesized batch of this compound can also be assessed using these spectroscopic techniques. The presence of unexpected signals in the NMR spectra or additional bands in the IR spectrum could indicate the presence of impurities.

Development of High-Throughput Screening Assays for Compound Activity

The discovery and development of novel therapeutic agents increasingly rely on high-throughput screening (HTS) to rapidly assess large compound libraries for specific biological activities. For a compound such as this compound, the development of robust HTS assays is a critical step in elucidating its pharmacological profile and identifying potential therapeutic applications. This process involves designing and optimizing assays that are sensitive, reliable, and scalable for the automated screening of thousands to millions of compounds.

The design of an HTS campaign for this compound would logically focus on its structural similarity to nicotinic acid, suggesting potential activity at nicotinic acid receptors, such as the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). merckmillipore.comwikipedia.org GPR109A is a known target for nicotinic acid and plays a role in mediating its effects on lipolysis. wikipedia.org Therefore, primary screening efforts are often directed at cell-based assays engineered to detect the activation of this receptor.

A common strategy involves the use of a recombinant cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that has been engineered to stably express the human GPR109A receptor. merckmillipore.com Since GPR109A activation typically leads to the inhibition of adenylyl cyclase via a Gαi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels, a primary HTS assay could be designed to measure this change. However, direct measurement of cAMP can be complex in an HTS format. A more common approach is to co-express a promiscuous G-protein, such as Gα16, which couples the receptor activation to the release of intracellular calcium (Ca2+), an event that can be readily detected using fluorescent dyes. youtube.com

Fluorescence-based calcium mobilization assays are well-suited for HTS due to their high signal-to-noise ratio and compatibility with automated plate readers like the Fluorometric Imaging Plate Reader (FLIPR). merckmillipore.comyoutube.com In this setup, cells expressing GPR109A are loaded with a calcium-sensitive fluorescent dye. Upon compound addition, activation of the receptor triggers a cascade leading to a transient increase in intracellular calcium, which is detected as a sharp increase in fluorescence intensity. This provides a direct measure of receptor agonism.

The development and validation of such an assay involve several key steps:

Cell Line Optimization: Ensuring stable and high-level expression of the target receptor.

Assay Miniaturization: Adapting the assay from standard lab formats to 384-well or 1536-well microplates to increase throughput and reduce reagent costs. assaygenie.comiu.edu

Assay Validation: The performance of the assay is rigorously assessed using key statistical parameters. The Z'-factor is a critical metric that quantifies the separation between the high (agonist control) and low (vehicle control) signals; a Z'-factor greater than 0.5 is indicative of a robust and reliable assay suitable for HTS. frontiersin.org Other important parameters include the signal-to-background (S/B) ratio and the coefficient of variation (%CV), which measures the consistency of the signal. nih.gov

Once a primary HTS assay is established, a pilot screen is often conducted on a smaller, focused library of compounds to ensure the assay performs well in a real screening environment. nih.gov Hits from the primary screen—compounds that show significant activity—are then subjected to a series of secondary and orthogonal assays to confirm their activity and eliminate false positives. nih.govresearchgate.net These may include dose-response studies to determine potency (EC50) and assays to confirm the mechanism of action, such as a direct cAMP measurement assay.

Beyond GPR109A, given the nicotinic acid scaffold, other potential targets could include various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs) or solute carrier (SLC) transporters. nih.govnih.gov For nAChRs, which are ligand-gated ion channels, HTS assays often employ membrane potential-sensitive dyes to detect ion flux upon channel opening. nih.govnih.gov For SLC transporters, activity can be measured by monitoring the uptake of a fluorescently labeled substrate. nih.gov The development of a panel of such assays allows for the comprehensive profiling of this compound activity and selectivity.

Research Findings from a Hypothetical HTS Campaign

To illustrate the output of such a research effort, the following data tables represent hypothetical findings from a primary HTS campaign and subsequent dose-response analysis for this compound against the GPR109A receptor.

Table 1: Primary HTS Assay Performance Metrics

This table summarizes the quality control statistics for a hypothetical primary screen using a fluorescence-based calcium mobilization assay in 384-well plates.

| Parameter | Value | Interpretation |

| Assay Format | Cell-based Calcium Flux | Measures GPR109A activation via intracellular calcium release. |

| Plate Format | 384-well | Standard for high-throughput screening. |

| Z'-Factor | 0.78 | Excellent separation between positive and negative controls. frontiersin.org |

| Signal-to-Background (S/B) Ratio | > 10 | Strong signal window for hit identification. |

| Coefficient of Variation (%CV) | < 8% | High precision and reproducibility of the assay signal. nih.gov |

| Screening Concentration | 10 µM | Standard single-point concentration for primary screening. nih.gov |

Table 2: Hit Confirmation and Dose-Response Data for this compound

This table presents the results from secondary assays performed on this compound after its identification as a "hit" in the primary screen.

| Assay Type | Target | Parameter | Result |

| Primary Hit Confirmation | GPR109A | % Activation @ 10 µM | 85% |

| Dose-Response (Calcium Flux) | GPR109A | EC50 | 1.2 µM |

| Orthogonal Assay (cAMP) | GPR109A | IC50 | 1.5 µM |

| Selectivity Screen | nAChR α4β2 | % Inhibition @ 10 µM | < 5% |

| Selectivity Screen | nAChR α3β4 | % Inhibition @ 10 µM | < 3% |

These hypothetical findings suggest that this compound is a potent and selective agonist of the GPR109A receptor, confirming the initial hypothesis based on its structure. The development of such HTS assays is fundamental to identifying and characterizing the biological activity of novel chemical entities in modern drug discovery.

Computational and Theoretical Chemistry Studies of 6 Isobutylsulfonyl Nicotinic Acid

Molecular Docking Simulations for Target Interaction Prediction

No molecular docking studies specifically investigating 6-(Isobutylsulfonyl)nicotinic acid have been found in the searched scientific literature. Therefore, details regarding its potential protein targets, ligand-protein interactions, and binding affinity predictions are not available.

Information regarding the analysis of interactions between this compound and any protein targets is not available in the public domain.

There are no published binding affinity predictions for this compound with any biological targets.

Quantum Chemical Calculations

No quantum chemical calculations for this compound have been reported in the available literature. Consequently, there is no data on its electronic structure or conformational analysis from these methods.

Details concerning the electronic structure of this compound, which would typically be derived from quantum chemical calculations, are not available.

There are no published studies on the conformational analysis of this compound using quantum chemical methods.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound have been found in the searched literature. Such studies would provide insights into the dynamic behavior of the molecule and its interactions over time, but this information is currently unavailable.

Ligand Stability and Dynamics in Biological Environments

The interaction of a small molecule, or ligand, with its biological target—often a protein such as an enzyme or receptor—is a dynamic process. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in understanding the stability of this interaction and the conformational changes that both the ligand and the protein undergo. nih.govmdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For this compound, a typical MD simulation would involve placing the molecule in a simulated physiological environment, including water molecules and ions, often in complex with its putative biological target. These simulations can reveal:

Binding Stability: By analyzing the trajectory of the ligand relative to the protein's binding pocket over time, researchers can assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. A stable binding is often characterized by a low and fluctuating RMSD, indicating that the ligand remains bound in a consistent orientation. mdpi.com

Interaction Footprint: MD simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that anchor the ligand in the binding site. For this compound, the nicotinic acid core can form hydrogen bonds, while the isobutylsulfonyl group can engage in hydrophobic and van der Waals interactions. nih.gov

Conformational Dynamics: Both the ligand and the protein are flexible. MD simulations can show how the conformation of this compound might change upon binding and how the protein structure adapts to accommodate the ligand. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

The following table illustrates the type of data that can be generated from MD simulations to assess ligand stability. The values are hypothetical for this compound, based on typical findings for small molecule inhibitors. mdpi.com

| Parameter | Value | Interpretation |

| RMSD of Ligand (Å) | 1.5 ± 0.5 | Indicates stable binding within the active site. |

| Number of H-Bonds | 2-3 | Suggests specific and stable hydrogen bonding interactions. |

| Binding Free Energy (kcal/mol) | -8.5 | A negative value indicates a favorable binding interaction. |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Pharmacological Profiles

In silico tools are widely used in modern drug discovery to predict the pharmacological profile of a compound before it is synthesized and tested in the laboratory. nih.govnih.gov This early assessment helps in prioritizing candidates with a higher probability of success, thereby saving time and resources.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters (Preclinical Relevance)

The ADME properties of a drug candidate are critical for its success. ucsd.edu These properties determine how the drug is taken up by the body, where it goes, how it is broken down, and how it is removed. In silico models can predict these properties based on the chemical structure of the compound. researchgate.netnih.gov

For this compound, a variety of computational models can be employed to predict its ADME profile. These models are often built using large datasets of experimentally determined properties and employ machine learning algorithms to establish quantitative structure-property relationships (QSPR).

Key Predicted ADME Parameters:

Absorption:

Oral Bioavailability: Predictions can be made regarding the fraction of the drug that will reach the systemic circulation after oral administration. Models often consider factors like solubility, permeability, and first-pass metabolism. ucsd.edu

Caco-2 Permeability: This is an in vitro model that simulates the permeability of the human intestinal wall. In silico models can predict this value, which is a good indicator of intestinal absorption. ucsd.edu

Distribution:

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its availability to reach the target tissues. Computational models can predict the percentage of binding. researchgate.net

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross the BBB is crucial. In silico models can predict whether a compound is likely to be CNS active or inactive. researchgate.net

Metabolism:

Cytochrome P450 (CYP) Inhibition/Metabolism: CYPs are a major family of enzymes responsible for drug metabolism. In silico models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for predicting drug-drug interactions.

Excretion:

Renal Clearance: Predictions can be made about the likelihood of the compound being cleared by the kidneys.

The following interactive data table provides a hypothetical in silico ADME profile for this compound, based on predictions for structurally related molecules. researchgate.netnih.govnih.gov

| ADME Property | Predicted Value | Preclinical Relevance |

| Human Intestinal Absorption (%) | High (>80%) | Indicates good potential for oral absorption. |

| Caco-2 Permeability (nm/s) | Moderate | Suggests reasonable intestinal permeability. |

| Plasma Protein Binding (%) | High (>90%) | May affect the free drug concentration available for therapeutic effect. |

| Blood-Brain Barrier Penetration | Low | Suggests the compound is unlikely to have significant CNS effects. |

| CYP2D6 Inhibition | Unlikely | Low potential for drug-drug interactions mediated by this enzyme. |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble, which is favorable for absorption. |

This table contains hypothetical data generated for illustrative purposes based on established in silico prediction models.

Future Research Directions and Potential Research Applications

Exploration of Novel Biological Targets for 6-(Isobutylsulfonyl)nicotinic Acid

The biological effects of nicotinic acid are mediated through various targets. A primary focus of future research on this compound will be to determine its affinity for known nicotinic acid targets and to identify novel ones.

The G protein-coupled receptor GPR109A is a key target for nicotinic acid, mediating its anti-lipolytic effects. nih.govnih.gov However, evidence also suggests the existence of GPR109A-independent mechanisms for niacin's lipid-lowering effects. nih.gov Another significant target is diacylglycerol acyltransferase-2 (DGAT2), an enzyme involved in hepatic triglyceride synthesis, which is inhibited by nicotinic acid. nih.gov

Future investigations should assess the interaction of this compound with these established targets. The addition of the isobutylsulfonyl group may alter the binding affinity or selectivity, potentially leading to a modified pharmacological profile.

Furthermore, the structural modification invites the exploration of entirely new biological targets. For instance, research on other nicotinic acid derivatives, like 6-hydroxynicotinic acid, has revealed specific enzymatic pathways, such as the one involving 6-hydroxynicotinic acid 3-monooxygenase, a bacterial enzyme for nicotinic acid degradation. nih.gov This highlights the potential for substitutions on the pyridine (B92270) ring to confer novel biological activities. Studies could be designed to screen this compound against a panel of receptors and enzymes involved in metabolic and inflammatory pathways to uncover unique interactions.

Table 1: Potential Biological Targets for Future Investigation

| Target Category | Specific Target Example | Known Role with Nicotinic Acid | Potential Research Question for this compound |

|---|---|---|---|

| Receptors | GPR109A (Hydroxycarboxylic acid receptor 2) | Mediates anti-lipolytic and flushing effects. nih.gov | Does the isobutylsulfonyl group modify binding affinity or signaling? |

| Enzymes | Diacylglycerol acyltransferase-2 (DGAT2) | Inhibition reduces hepatic triglyceride synthesis. nih.gov | Does it exhibit more potent or selective inhibition of DGAT2? |

| Transporters | ABCA1 Transporter | Expression stimulated, aiding in HDL formation. nih.gov | Can it enhance cholesterol efflux pathways more effectively? |

| Novel Enzymes | Monooxygenases | Involved in the metabolism of substituted nicotinic acids. nih.gov | Is it a substrate or inhibitor for specific monooxygenases or other metabolic enzymes? |

Development of Advanced Prodrugs or Delivery Systems for Research Utility

The utility of nicotinic acid is sometimes limited by side effects, primarily flushing. nih.gov This has spurred the development of various delivery systems and prodrugs to improve its therapeutic profile. Similar strategies could be crucial for the research and potential application of this compound.

Advanced delivery systems for nicotinic acid include:

Inorganic-Organic Nanohybrids: Systems using layered double hydroxides (LDH) coated with polymers like Eudragit® S100 have been engineered to provide pH-responsive, controlled release of nicotinic acid, potentially reducing gastrointestinal side effects. nih.gov

Prodrugs: Chemical modification of the parent drug to create a prodrug can alter its pharmacokinetic properties. An example is the niacin-aspirin prodrug ST0702 (isosorbide-5-nicotinate-2-aspirinate), which was developed to deliver both niacin and a flushing inhibitor (aspirin) simultaneously. nih.gov Inventions have also described other niacin prodrugs designed for better therapeutic use. google.com

For this compound, future research could focus on creating prodrugs that enhance its solubility, membrane permeability, or target-specific delivery. For instance, esterification of the carboxylic acid group could create a more lipophilic prodrug, potentially altering its absorption and distribution. Likewise, formulating it into nano-delivery systems could control its release profile, which is essential for maintaining steady-state concentrations in preclinical research models and minimizing potential off-target effects. nih.govresearchgate.net

Synergistic Effects with Other Research Agents in Preclinical Models

Nicotinic acid is often used in combination with other agents to achieve enhanced therapeutic outcomes, particularly in the context of cardiovascular disease. drugbank.comnih.gov Investigating the synergistic potential of this compound with other research compounds in preclinical models is a promising avenue.

Key combination strategies for nicotinic acid that could guide future studies include:

With Statins: The combination of niacin and statins has been a cornerstone for managing dyslipidemia, as they have complementary mechanisms for lowering LDL cholesterol and raising HDL cholesterol. nih.govnih.gov

With Leucine (B10760876): Studies in Caenorhabditis elegans and mice have shown that the combination of leucine and low-dose nicotinic acid synergistically activates AMPK/Sirt1 signaling, which regulates lipid metabolism and reduces atherosclerosis. nih.gov This suggests that combining this compound with specific amino acids or other signaling molecules could unlock novel metabolic effects.

Preclinical models, ranging from cell-based assays to animal models of metabolic diseases, would be essential to test these hypotheses. Researchers could investigate whether this compound, when combined with a statin, results in a more significant improvement in lipid profiles or a reduction in atherosclerotic plaque formation compared to either agent alone. Similarly, its potential synergy with compounds targeting inflammation or oxidative stress could be explored.

Role of this compound in Mechanistic Probes

Derivatives of bioactive molecules are invaluable tools for probing biological mechanisms. Due to its unique chemical structure, this compound could serve as a specialized mechanistic probe to dissect the structure-activity relationships of nicotinic acid's interactions with its biological targets.

The isobutylsulfonyl group provides a bulky and electronically distinct substituent on the nicotinic acid core. This modification can be leveraged to:

Map Binding Pockets: By comparing the binding of nicotinic acid and its 6-substituted derivative to a receptor like GPR109A, researchers can infer the spatial and electronic constraints of the binding pocket.

Investigate Metabolic Pathways: Nicotinic acid is a precursor to essential coenzymes like NAD+ and NADP+. scbt.comnih.gov Studying how the 6-isobutylsulfonyl substitution affects its entry into and processing by the NAD+ biosynthetic pathways (e.g., the Preiss-Handler pathway) can provide insights into the substrate specificity of the enzymes involved. nih.gov

Elucidate Enzyme Mechanisms: The study of 6-hydroxynicotinic acid 3-monooxygenase, where a substrate analogue helped to reveal mechanistic details of the enzyme's catalytic cycle, serves as a template. nih.gov Similarly, this compound could be used as a non-metabolizable or slowly-metabolized analogue to study transporters or enzymes that recognize the nicotinic acid scaffold.

By using this compound as a chemical probe, scientists can gain a more refined understanding of the molecular pharmacology of nicotinic acid signaling and metabolism, which could, in turn, inform the design of next-generation therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.